molecular formula C24H18ClF3N2S B3037998 1-(4-Chlorophenyl)-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile CAS No. 691868-89-0

1-(4-Chlorophenyl)-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No. B3037998
CAS RN: 691868-89-0
M. Wt: 458.9 g/mol
InChI Key: AXGIPEBYFAKTIO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a trifluoromethylphenyl group, a sulfanyl group, and a tetrahydroisoquinoline group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a trifluoromethyl group could increase its lipophilicity, which could affect its solubility and stability .

Scientific Research Applications

Facile Synthesis and Antimicrobial Activity

  • Synthesis and Antimicrobial Properties : Elkholy and Morsy (2006) discuss the synthesis of tetrahydroquinoline derivatives, including the subject compound, and their antimicrobial activity. They highlight the process involving treating cyclohexanone with benzylidenemalononitrile, leading to the synthesis of these compounds, which show potential in antimicrobial applications (Elkholy & Morsy, 2006).

Insecticidal and Toxicological Evaluation

  • Use in Insecticide Research : A study by Bakhite et al. (2022) on the synthesis of new isoquinolines, including the compound , reports their effectiveness as insecticides. They explore their toxicological activity against the Aphis gossypii pest, indicating potential in pest control (Bakhite et al., 2022).

Optoelectronic and Charge Transport Properties

  • Exploration in Electronics and Optoelectronics : Irfan et al. (2020) conducted a study on the optoelectronic and charge transport properties of hydroquinoline derivatives. This research illuminates the compound's potential in electronic and optoelectronic applications, particularly its efficiency as a multifunctional material (Irfan et al., 2020).

Synthesis of Pyridine Derivatives

  • Chemical Synthesis and Reactivity : Al-Issa (2012) explores the synthesis of pyridine and fused pyridine derivatives. This includes reactions and transformations of the subject compound, contributing to the broader understanding of its chemical properties and potential applications in chemical synthesis (Al-Issa, 2012).

X-ray Mapping in Heterocyclic Design

  • Structural Analysis through X-ray Diffraction : Mazina et al. (2004) investigate the compound's structure using X-ray diffraction, providing insights into its molecular arrangement. This structural analysis is crucial for understanding its physical properties and potential applications in materials science (Mazina et al., 2004).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClF3N2S/c25-18-11-7-16(8-12-18)22-20-4-2-1-3-19(20)21(13-29)23(30-22)31-14-15-5-9-17(10-6-15)24(26,27)28/h5-12H,1-4,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGIPEBYFAKTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001109265
Record name 1-(4-Chlorophenyl)-5,6,7,8-tetrahydro-3-[[[4-(trifluoromethyl)phenyl]methyl]thio]-4-isoquinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001109265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

CAS RN

691868-89-0
Record name 1-(4-Chlorophenyl)-5,6,7,8-tetrahydro-3-[[[4-(trifluoromethyl)phenyl]methyl]thio]-4-isoquinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=691868-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-5,6,7,8-tetrahydro-3-[[[4-(trifluoromethyl)phenyl]methyl]thio]-4-isoquinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001109265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Chlorophenyl)-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

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